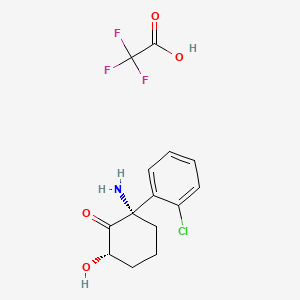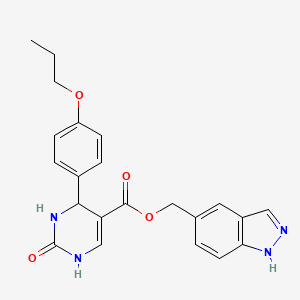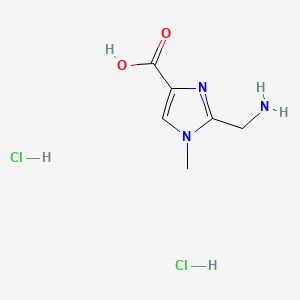
lithium(1+) ion 5-chlorofuran-2-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium (1+) ion 5-chlorofuran-2-sulfinate (LiCF2SO3) is an important organic compound that has found a variety of applications in the field of synthetic chemistry and biomedical research. LiCF2SO3 is a lithium salt of 5-chlorofuran-2-sulfinic acid, a sulfur-containing organic acid. It is a white crystalline solid that is soluble in water and other polar solvents, and is used in a range of applications in synthetic chemistry, such as in the synthesis of organic compounds and pharmaceuticals. In addition, LiCF2SO3 has become increasingly important in biomedical research, due to its ability to modulate the activity of proteins and enzymes, as well as its potential to be used as an anti-inflammatory agent.
科学的研究の応用
Lithium(1+) ion 5-chlorofuran-2-sulfinate has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a research tool in the study of proteins and enzymes. lithium(1+) ion 5-chlorofuran-2-sulfinate has also been used as an anti-inflammatory agent in the treatment of inflammatory diseases. In addition, lithium(1+) ion 5-chlorofuran-2-sulfinate has been used to study the effects of lithium on the brain, as well as its potential therapeutic effects in the treatment of bipolar disorder.
作用機序
The mechanism of action of lithium(1+) ion 5-chlorofuran-2-sulfinate is not fully understood. It is believed that lithium(1+) ion 5-chlorofuran-2-sulfinate binds to proteins and enzymes, modulating their activity and altering their function. lithium(1+) ion 5-chlorofuran-2-sulfinate has also been shown to interact with certain membrane proteins, including those involved in the regulation of ion transport and cell signaling. In addition, lithium(1+) ion 5-chlorofuran-2-sulfinate has been shown to interact with certain neurotransmitters, including serotonin and dopamine, which may explain its potential therapeutic effects in the treatment of bipolar disorder.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) ion 5-chlorofuran-2-sulfinate are not fully understood. Studies have shown that lithium(1+) ion 5-chlorofuran-2-sulfinate can modulate the activity of proteins and enzymes, as well as interact with certain membrane proteins. In addition, lithium(1+) ion 5-chlorofuran-2-sulfinate has been shown to interact with certain neurotransmitters, which may explain its potential therapeutic effects in the treatment of bipolar disorder.
Advantages and Limitations for Laboratory Experiments
The advantages of using lithium(1+) ion 5-chlorofuran-2-sulfinate in laboratory experiments include its low cost, ease of synthesis, and its ability to modulate the activity of proteins and enzymes. lithium(1+) ion 5-chlorofuran-2-sulfinate is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of lithium(1+) ion 5-chlorofuran-2-sulfinate is its relatively low solubility in water, which can limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for the use of lithium(1+) ion 5-chlorofuran-2-sulfinate in scientific research. These include further research into its potential therapeutic effects in the treatment of bipolar disorder, as well as its potential use as an anti-inflammatory agent. In addition, further research into the mechanism of action of lithium(1+) ion 5-chlorofuran-2-sulfinate could lead to the development of new drugs and treatments. Finally, lithium(1+) ion 5-chlorofuran-2-sulfinate could be used as a research tool to study the effects of lithium on the brain, as well as its potential therapeutic effects in other neurological disorders.
合成法
Lithium(1+) ion 5-chlorofuran-2-sulfinate can be synthesized through a variety of methods. The most common method is the reaction of 5-chlorofuran-2-sulfinic acid with lithium hydroxide or lithium carbonate in an aqueous solution. The reaction is typically performed in a two-phase system, with an organic phase containing the 5-chlorofuran-2-sulfinic acid and aqueous phase containing the lithium salt. The reaction is generally conducted at room temperature and is complete within a few hours. It is also possible to synthesize lithium(1+) ion 5-chlorofuran-2-sulfinate through a direct reaction of 5-chlorofuran-2-sulfinic acid with lithium metal in an organic solvent, such as dimethylformamide or dimethyl sulfoxide.
特性
IUPAC Name |
lithium;5-chlorofuran-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3S.Li/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKFBHASSINKCY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(OC(=C1)Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClLiO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-chlorofuran-2-sulfinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)






![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)

![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)
